

A Comparative Analysis of Cadisegliatin and Other Glucokinase Activators in Diabetes Mellitus

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Compound of Interest

Compound Name: *Cadisegliatin*

Cat. No.: *B8750108*

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A detailed examination of the clinical efficacy, safety profiles, and mechanisms of action of **Cadisegliatin** versus other notable glucokinase activators for researchers, scientists, and drug development professionals.

Glucokinase activators (GKAs) represent a promising class of oral hypoglycemic agents for the management of diabetes mellitus. By allosterically activating the glucokinase (GK) enzyme, a key regulator of glucose homeostasis, these agents enhance glucose-stimulated insulin secretion from pancreatic β -cells and increase glucose uptake and glycogen synthesis in the liver. This guide provides a comprehensive comparison of the clinical efficacy and safety of **Cadisegliatin** (TTP399), a liver-selective GKA, with other prominent GKAs, including the dual-acting activator Dorzagliatin and several discontinued candidates.

Comparative Efficacy of Glucokinase Activators

The therapeutic effects of **Cadisegliatin** and other GKAs have been evaluated in numerous clinical trials. The following tables summarize the key efficacy data from these studies, focusing on reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h-PPG).

Cadisegliatin (TTP399) Efficacy Data

Trial Name	Patient Population	Treatment	Duration	Change in HbA1c from Baseline	Change in FPG from Baseline	Change in 2h-PPG from Baseline
Phase 2 (T2DM)	Type 2 Diabetes	800 mg once daily	6 months	Statistically significant reduction	Not Reported	Not Reported
Simplici-T1 (T1DM)[1]	Type 1 Diabetes (adjunct to insulin)	800 mg once daily	12 weeks	Statistically significant improvement	Improved fasting plasma glucose levels	Not Reported

Dorzagliatin Efficacy Data

Trial Name	Patient Population	Treatment	Duration	Change in HbA1c from Baseline	Change in FPG from Baseline	Change in 2h-PPG from Baseline
SEED (Monotherapy)[2][3][4][5]	Drug-naïve Type 2 Diabetes	75 mg twice daily	24 weeks	-1.07%	Not Reported	-2.83 mmol/L
DAWN (Add-on to Metformin)	Type 2 Diabetes on Metformin	75 mg twice daily	24 weeks	-1.02%	Reduced	-5.45 mmol/L

Efficacy Data of Other Glucokinase Activators

Compound Name	Patient Population	Treatment	Duration	Change in HbA1c from Baseline	Change in FPG from Baseline	Notes
MK-0941	Type 2 Diabetes on Insulin	10-40 mg t.i.d.	14 weeks	-0.8% (placebo-adjusted)	No significant effect	Efficacy not sustained at 30 weeks
ARRY-403	Type 2 Diabetes on Metformin	50-200 mg b.i.d.	7 days	Not Reported	-1.38 mmol/L	Development discontinued

Comparative Safety and Tolerability

The safety profiles of GKAs are a critical consideration in their clinical development, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.

Cadisegliatin (TTP399) Safety Profile

Cadisegliatin has demonstrated a favorable safety profile with a low incidence of hypoglycemia. In the Simplici-T1 study involving patients with type 1 diabetes, **Cadisegliatin** treatment was associated with a 40% reduction in hypoglycemic episodes compared to placebo and did not increase the risk of ketoacidosis.

Dorzagliatin Safety Profile

Dorzagliatin has been shown to be well-tolerated with a low risk of hypoglycemia. In the SEED and DAWN trials, fewer than 1% of patients experienced clinically significant hypoglycemia, and no severe hypoglycemic events were reported.

Safety Profile of Other Glucokinase Activators

Earlier generation GKAs faced challenges regarding their safety profiles. MK-0941 was associated with an increased incidence of hypoglycemia and elevations in triglycerides and

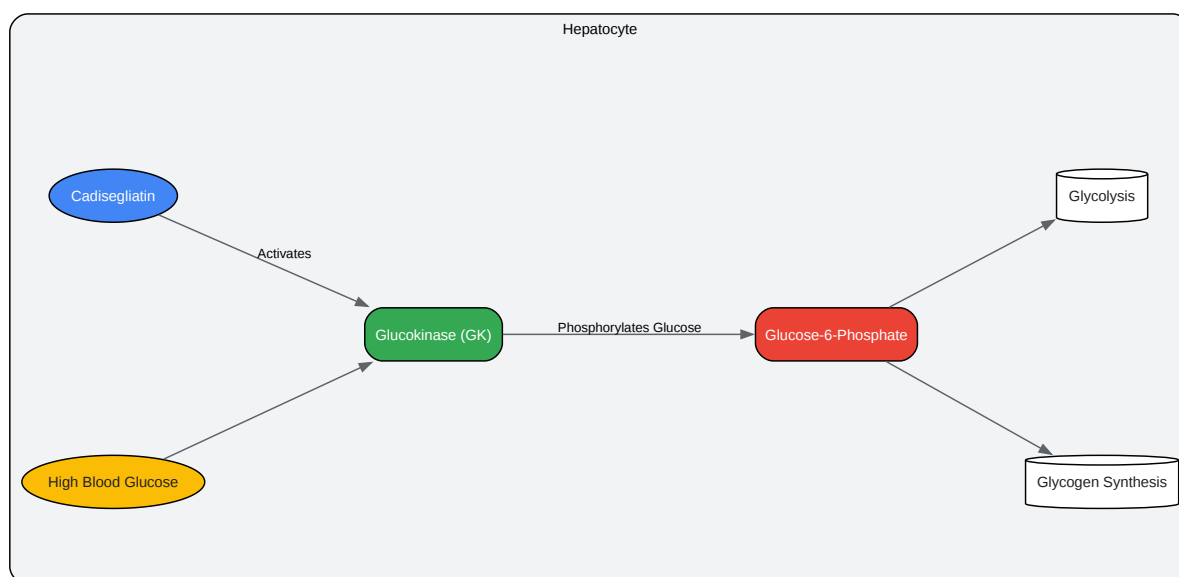
blood pressure. The development of ARRY-403 was discontinued, with one of the concerns being elevated serum triglyceride levels.

Mechanisms of Action and Signaling Pathways

The differential efficacy and safety profiles of GKAs can be attributed to their distinct mechanisms of action, particularly their tissue selectivity.

Cadisegliatin: A Liver-Selective Glucokinase Activator

Cadisegliatin is a hepatoselective GKA, primarily acting on the glucokinase in the liver. This selectivity is thought to contribute to its lower risk of hypoglycemia, as it does not directly stimulate insulin secretion from the pancreas in a glucose-independent manner.



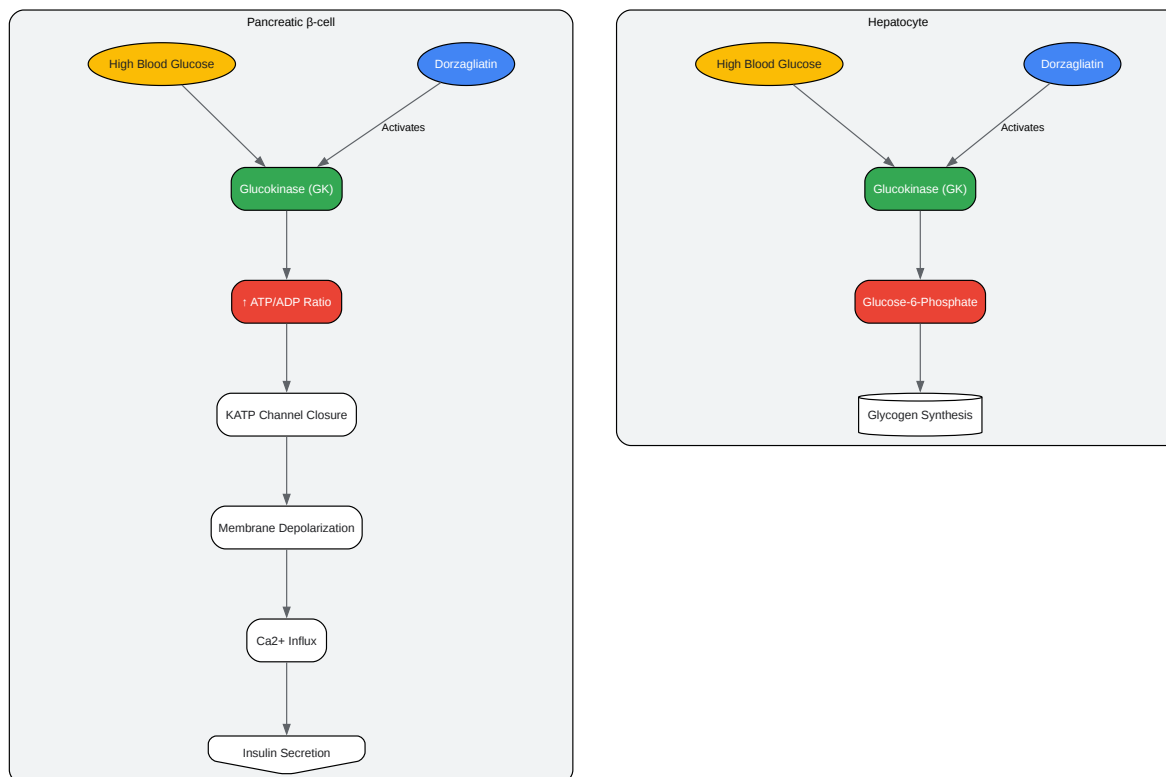
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Cadisegliatin's liver-selective activation of glucokinase.

Dorzagliatin: A Dual-Acting Glucokinase Activator

Dorzagliatin is a dual-acting GKA, targeting glucokinase in both the liver and the pancreas. This dual action leads to both enhanced hepatic glucose uptake and glucose-stimulated insulin

secretion from pancreatic β -cells.



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Dorzagliatin's dual action on pancreas and liver.

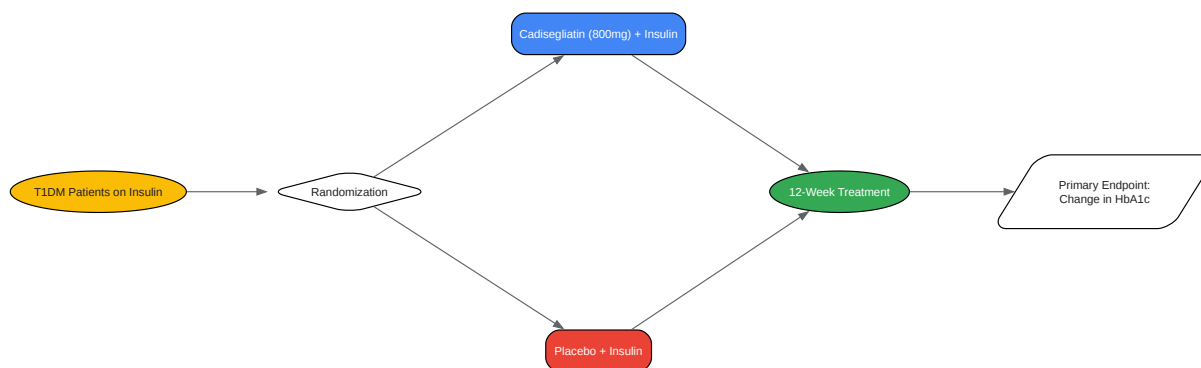
Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the respective glucokinase activators.

Simplici-T1 Trial (Cadisegliatin)

The Simplici-T1 study was a Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled trial. It enrolled adults with type 1 diabetes who were using continuous glucose monitors. Participants were randomly assigned to receive either 800 mg of **Cadisegliatin** or a

placebo once daily for 12 weeks, in addition to their insulin therapy. The primary endpoint was the change in HbA1c from baseline to week 12.



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Workflow of the Simpli-T1 clinical trial.

SEED and DAWN Trials (Dorzagliatin)

The SEED (monotherapy) and DAWN (add-on to metformin) trials were Phase III, randomized, double-blind, placebo-controlled studies. The SEED trial enrolled drug-naïve patients with type 2 diabetes, while the DAWN trial included patients inadequately controlled on metformin. In both trials, patients were randomized to receive either 75 mg of Dorzagliatin twice daily or a placebo for 24 weeks. The primary efficacy endpoint for both studies was the change in HbA1c from baseline to week 24.

Conclusion

Cadisegliatin and Dorzagliatin have emerged as promising next-generation glucokinase activators with improved efficacy and safety profiles compared to earlier candidates.

Cadisegliatin's liver-selective mechanism offers the potential for effective glucose lowering with a minimal risk of hypoglycemia, making it a particularly interesting candidate for both type 1 and type 2 diabetes. Dorzagliatin's dual action on the liver and pancreas provides robust glycemic control in patients with type 2 diabetes. The distinct mechanisms of action of these compounds underscore the potential for tailored therapeutic approaches based on the specific

needs of different patient populations. Further long-term studies will be crucial to fully elucidate the durability of their effects and their impact on diabetes-related complications.

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